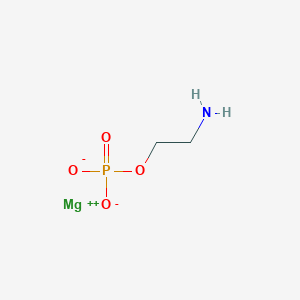
Phosphorylcolamine magnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorylcolamine magnesium is a compound that belongs to the class of organic compounds known as phosphoethanolamines. These compounds contain a phosphate group linked to the second carbon of an ethanolamine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phosphorylcolamine magnesium typically involves the reaction of phosphorylcolamine with a magnesium salt. One common method is to dissolve phosphorylcolamine in an aqueous solution and then add a magnesium salt, such as magnesium chloride, under controlled conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as chemical vapor deposition or plasma-assisted synthesis. These methods can enhance the purity and yield of the compound, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphorylcolamine magnesium can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with other compounds to replace one or more functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphorylcolamine oxide, while reduction may yield phosphorylcolamine alcohol .
Wissenschaftliche Forschungsanwendungen
Phosphorylcolamine magnesium has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating certain medical conditions, such as magnesium deficiency and metabolic disorders.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of phosphorylcolamine magnesium involves its interaction with specific molecular targets and pathways. It is known to inhibit protein kinase C beta type, which plays a role in various cellular processes. This inhibition can affect signal transduction pathways and cellular functions, making it a potential therapeutic agent for certain diseases .
Vergleich Mit ähnlichen Verbindungen
Phosphorylcolamine magnesium can be compared with other similar compounds, such as:
Phosphorylethanolamine: Another phosphoethanolamine compound with similar chemical properties.
Magnesium sulfate: A commonly used magnesium compound with different applications and properties.
Magnesium oxide: A magnesium compound used in various industrial and medical applications.
Uniqueness: Its ability to interact with specific molecular targets and pathways sets it apart from other magnesium compounds .
Eigenschaften
CAS-Nummer |
34851-96-2 |
|---|---|
Molekularformel |
C2H6MgNO4P |
Molekulargewicht |
163.35 g/mol |
IUPAC-Name |
magnesium;2-aminoethyl phosphate |
InChI |
InChI=1S/C2H8NO4P.Mg/c3-1-2-7-8(4,5)6;/h1-3H2,(H2,4,5,6);/q;+2/p-2 |
InChI-Schlüssel |
DIRBYEBJSXDZOC-UHFFFAOYSA-L |
Kanonische SMILES |
C(COP(=O)([O-])[O-])N.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


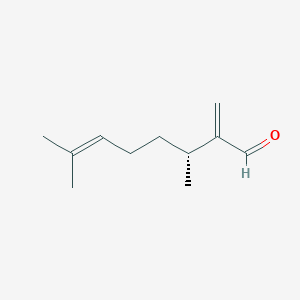

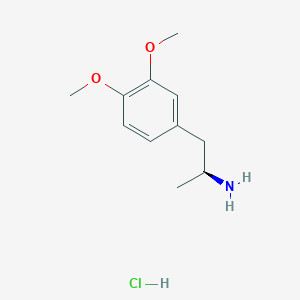


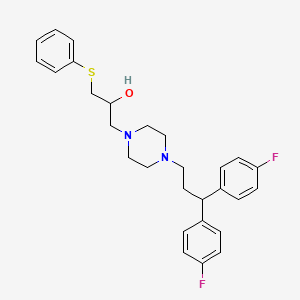

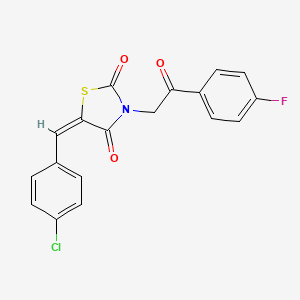
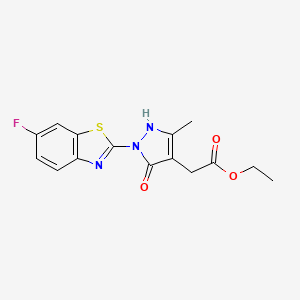
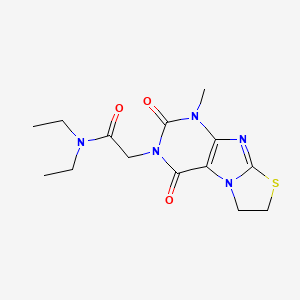



![3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol](/img/structure/B12769312.png)
